molecular formula C21H27N3O2 B3020919 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(o-tolyl)ethan-1-one CAS No. 2309776-49-4

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(o-tolyl)ethan-1-one

Cat. No.: B3020919
CAS No.: 2309776-49-4
M. Wt: 353.466
InChI Key: COFTWWWAQAKQKN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a piperidine core linked to a 5,6-dimethylpyrimidin-4-yloxy methyl group and a 2-(o-tolyl)ethanone moiety. The pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) is substituted with methyl groups at positions 5 and 6, enhancing its lipophilicity and steric bulk.

Properties

IUPAC Name

1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-15-6-4-5-7-19(15)12-20(25)24-10-8-18(9-11-24)13-26-21-16(2)17(3)22-14-23-21/h4-7,14,18H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFTWWWAQAKQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCC(CC2)COC3=NC=NC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(o-tolyl)ethan-1-one is a synthetic compound with a complex structure that incorporates a piperidine ring and a dimethylpyrimidinyl group. Its potential biological activities are of significant interest in pharmaceutical research, particularly regarding its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N3O2C_{16}H_{22}N_{3}O_{2}, with a molecular weight of approximately 306.37 g/mol. The structure includes various functional groups that may contribute to its biological activity, such as the piperidine moiety and the pyrimidine derivative.

PropertyValue
Molecular FormulaC16H22N3O2C_{16}H_{22}N_{3}O_{2}
Molecular Weight306.37 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The presence of the dimethylpyrimidine group suggests potential interactions with biological pathways related to cellular signaling and metabolism.

Anticancer Activity

Research has indicated that compounds similar in structure to this compound exhibit anticancer properties. For instance, studies on related pyrimidine derivatives have shown that they can induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio, leading to programmed cell death .

Antimicrobial Properties

The compound’s structural features suggest potential antimicrobial activity. Pyrimidine derivatives are often associated with antimicrobial effects against various pathogens. For example, studies have demonstrated that certain substituted pyrimidines can inhibit bacterial biofilm formation and show efficacy against resistant strains .

Neuroprotective Effects

Some derivatives similar to this compound have been explored for neuroprotective properties. They may act on neurotransmitter systems or neurotrophic factors, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of a structurally related compound on human cancer xenografts in nude mice. The results indicated significant tumor growth inhibition associated with increased apoptosis markers (e.g., TUNEL staining and caspase activation). This suggests that the target compound may share similar mechanisms of action .

Case Study 2: Antimicrobial Activity
Another study focused on a series of pyrimidine derivatives, including those with piperidine rings, demonstrating their ability to disrupt biofilm formation in Pseudomonas aeruginosa. The compounds exhibited significant reductions in biofilm density compared to controls, indicating their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The target compound’s logP is higher than analogs with polar groups (e.g., hydroxy or amino ), attributed to its o-tolyl and dimethylpyrimidine substituents.

Substituent Flexibility: Piperidine derivatives with alkyl or amino groups (e.g., ) show improved solubility, while rigid fused-ring systems (e.g., ) prioritize target selectivity over conformational adaptability.

Pharmacokinetic and Bioactivity Trends

  • Metabolic Stability: The piperidine linker in the target compound may reduce susceptibility to oxidative metabolism compared to pyrrolidinone or acetylated analogs .
  • Receptor Interaction : The o-tolyl group’s steric bulk could hinder binding in flat hydrophobic pockets compared to smaller substituents (e.g., methyl or ethyl ).
  • Solubility: The absence of ionizable groups (e.g., amino in ) in the target compound may limit solubility, necessitating formulation optimization for in vivo applications.

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